6-(4-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one
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Overview
Description
6-(4-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the 4-methoxyphenyl group: This step usually involves a substitution reaction where a suitable phenyl derivative is introduced.
Attachment of the piperidin-1-ylmethyl group: This can be done through a nucleophilic substitution reaction using piperidine and a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins to modulate their activity. This interaction could involve binding to the active site, altering protein conformation, or affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chlorophenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one
- 6-(4-methylphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one
Uniqueness
6-(4-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for its biological target.
Properties
Molecular Formula |
C17H21N3O2 |
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Molecular Weight |
299.37 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3-one |
InChI |
InChI=1S/C17H21N3O2/c1-22-15-7-5-14(6-8-15)16-9-10-17(21)20(18-16)13-19-11-3-2-4-12-19/h5-10H,2-4,11-13H2,1H3 |
InChI Key |
KFEWYCQIYBRFMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CN3CCCCC3 |
Origin of Product |
United States |
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